3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid

説明

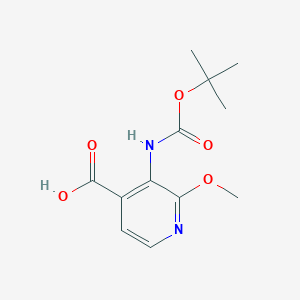

3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid (CAS: [870997-82-3]) is a pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, a methoxy substituent at the 2-position, and a carboxylic acid moiety. It serves as a key intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enhancing stability during reactions. Its structural uniqueness lies in the substitution pattern on the isonicotinic acid backbone, which influences reactivity and molecular interactions .

特性

IUPAC Name |

2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOAARLPVFRFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736667 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-82-3 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxyisonicotinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process .

化学反応の分析

Types of Reactions

3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of free amines after Boc deprotection.

科学的研究の応用

Medicinal Chemistry

3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features make it a valuable building block for the development of pharmaceuticals targeting various diseases.

Case Study: Synthesis of TLR Antagonists

Recent research has demonstrated its utility in synthesizing polycyclic Toll-like receptor antagonists, which are promising candidates for treating immune disorders. The synthesis involved reactions using this compound as a precursor, leading to compounds that showed significant biological activity in vitro .

Drug Development

The compound is being explored for its potential in developing new therapeutic agents. Its derivatives have shown promise in targeting specific biological pathways involved in disease mechanisms.

Example: Inhibition of Cancer Cell Proliferation

A study highlighted the use of derivatives of this compound in inhibiting cancer cell proliferation by targeting key proteins involved in cell division. The derivatives exhibited micromolar inhibition against specific cancer cell lines, suggesting their potential as anticancer agents .

Biochemical Research

The compound is utilized in biochemical assays due to its ability to modify amino acids and peptides, facilitating the study of protein interactions and functions.

Application: Protein Labeling

Researchers have employed this compound for labeling proteins in order to track their interactions within cellular environments. This application is crucial for understanding complex biological processes .

Material Science

In addition to its applications in biology and medicine, this compound is also being investigated for its role in material science, particularly in creating functionalized polymers.

Research Findings: Polymer Synthesis

Studies have shown that incorporating this compound into polymer matrices can enhance their properties, making them suitable for biomedical applications such as drug delivery systems.

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Used to develop TLR antagonists with significant activity |

| Drug Development | Potential therapeutic agents | Derivatives inhibit cancer cell proliferation |

| Biochemical Research | Protein labeling and interaction studies | Facilitates tracking of protein interactions |

| Material Science | Functionalized polymers | Enhances properties for biomedical applications |

作用機序

The mechanism of action of 3-(tert-butoxycarbonylamino)-2-methoxyisonicotinic acid primarily involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is protonated, leading to the formation of a tert-butyl cation, which is then eliminated, resulting in the formation of a free amino group . This deprotection process is crucial in multi-step organic synthesis, allowing for the selective modification of amino groups without affecting other functional groups.

類似化合物との比較

Table 1: Structural and Physicochemical Properties

Positional Isomerism: 2-Methoxy vs. 5-Methoxy

The 5-methoxy isomer (CAS 709666-22-8) shares the Boc-amino group but places the methoxy at the 5-position. In contrast, the 5-methoxy isomer’s substituent is distal to the acid group, possibly improving solubility in polar solvents .

Functional Group Modifications: Chloro vs. Methoxy

The 2-chloro analog (CAS 885277-14-5) replaces the methoxy group with chlorine. Chlorine’s electronegativity increases the compound’s electrophilicity, making it more reactive in cross-coupling reactions. However, this substitution reduces metabolic stability compared to methoxy derivatives, which are generally more resistant to oxidative degradation .

Backbone Variations: Propanoic Acid vs. Pyridine

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS 16948-10-0) replaces the pyridine ring with a propanoic acid backbone. The absence of aromaticity reduces conjugation effects, lowering thermal stability but increasing flexibility for peptide bond formation. Its smaller molecular weight (203.24 vs. 267.26) also enhances bioavailability .

Ester Derivatives

The methyl ester analog (CAS 94790-24-6) modifies the carboxylic acid to an ester, improving lipophilicity and membrane permeability. This derivative is preferred in prodrug designs, where esterase-mediated hydrolysis releases the active carboxylic acid in vivo .

生物活性

3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid (Boc-isonicotinic acid) is a derivative of isonicotinic acid that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino nitrogen, and a methoxy group on the aromatic ring. Its chemical formula is C13H16N2O4, with a molecular weight of 252.28 g/mol.

Antimicrobial Properties

Research indicates that Boc-isonicotinic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Boc-isonicotinic acid has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests a potential role in treating inflammatory diseases.

The biological activity of Boc-isonicotinic acid is thought to be mediated through several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism.

- Interaction with Cellular Signaling Pathways : It has been shown to modulate signaling pathways related to inflammation, particularly those involving NF-κB and MAPK pathways.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of Boc-isonicotinic acid:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that Boc-isonicotinic acid derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong antimicrobial potential.

- Anti-inflammatory Study : Research conducted by Zhang et al. (2023) demonstrated that Boc-isonicotinic acid reduced inflammation in a murine model of arthritis by decreasing serum levels of inflammatory markers. The treatment led to a significant reduction in joint swelling compared to control groups .

- Mechanistic Insights : A study in Bioorganic & Medicinal Chemistry Letters explored the interaction of Boc-isonicotinic acid with various molecular targets, revealing its ability to inhibit specific kinases involved in inflammatory responses.

Comparative Analysis

To better understand the unique properties of Boc-isonicotinic acid, it can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, signaling modulation |

| Isonicotinic acid | Moderate | Low | Direct antimicrobial action |

| 2-Methoxyisonicotinic acid | Low | Moderate | Cytokine modulation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(tert-butoxycarbonylamino)-2-methoxyisonicotinic acid, and what critical reaction conditions ensure high yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

-

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine, often using Boc anhydride [(Boc)₂O] in a base like DMAP or triethylamine .

-

Methoxy Group Introduction : Regioselective methoxylation at the 2-position via nucleophilic substitution or directed ortho-metalation strategies.

-

Carboxylic Acid Formation : Oxidation or carboxylation of a methyl or halide substituent, such as using KMnO₄ under controlled pH conditions.

-

Critical Conditions : Maintain anhydrous conditions during Boc protection to prevent hydrolysis. Monitor temperature (<40°C) to avoid Boc group cleavage.

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, DCM, 0–25°C | 70–85% | |

| Methoxylation | NaOMe, CuI, DMF, 80°C | 60–75% |

Q. Which spectroscopic methods are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies methoxy (δ 3.8–4.0 ppm) and Boc tert-butyl (δ 1.4 ppm) groups. ¹³C NMR confirms carbonyl (C=O) at ~155 ppm (Boc) and 170 ppm (carboxylic acid) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 269.1 for C₁₂H₁₇N₂O₅⁺) .

- HPLC : Reverse-phase C18 columns (ACN/0.1% TFA gradient) assess purity (>95%) and detect hydrolyzed byproducts (e.g., free amine).

Advanced Research Questions

Q. How can researchers address regioselective challenges in introducing the 2-methoxy group during synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : Use a transient protecting group (e.g., halogen at C4) to direct methoxylation to C2 .

- Metal-Mediated Coupling : Pd-catalyzed C–O coupling with methoxide donors under inert atmosphere.

- Computational Guidance : DFT calculations predict electron density maps to optimize reaction sites .

Q. What are the implications of the Boc group on solubility and reactivity in downstream derivatization?

- Methodological Answer :

- Solubility : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. For aqueous reactions, use co-solvents (e.g., DMSO:water mixtures).

- Reactivity : The Boc group is acid-labile (cleaved by TFA/HCl), limiting use in acidic conditions. For amine derivatization (e.g., amide coupling), deprotection must precede reaction .

- Stability : Store at 0–6°C to prevent thermal decomposition (observed in analogs with ΔT >30°C) .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Incubate at pH 1–13 (HCl/NaOH buffers) and 25–60°C. Monitor degradation via HPLC every 24 hours.

- Kinetic Analysis : Plot degradation rates (k) using Arrhenius equations to predict shelf-life.

- Key Finding : Boc-protected analogs show <5% degradation at pH 7.4 and 25°C over 30 days but rapid cleavage at pH <2 .

Contradiction Analysis

- Regiochemical Variants : describes a 5-methoxy isomer (CAS 709666-22-8), highlighting the need for rigorous NMR/LC-MS to distinguish positional isomers .

- Storage Conditions : While some Boc-protected compounds require refrigeration (0–6°C), others (e.g., 4-benzylmorpholine derivatives) are stable at RT, suggesting compound-specific stability protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。